molecular formula C29H38N2O2S B12498259 N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide

N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide

Cat. No.: B12498259
M. Wt: 478.7 g/mol
InChI Key: FWSBAKFIRHTBCY-UHFFFAOYSA-N
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Description

N-(2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide is a chiral sulfonamide derivative characterized by a stereogenic ethylenediamine backbone and a bulky 2,4,6-triisopropylbenzenesulfonyl (Tris) group. The compound exists in two enantiomeric forms:

  • (1R,2R)-enantiomer: CAS 852212-92-1 .
  • (1S,2S)-enantiomer: CAS 247923-41-7 .

Properties

IUPAC Name

N-(2-amino-1,2-diphenylethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O2S/c1-19(2)24-17-25(20(3)4)29(26(18-24)21(5)6)34(32,33)31-28(23-15-11-8-12-16-23)27(30)22-13-9-7-10-14-22/h7-21,27-28,31H,30H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSBAKFIRHTBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Strategy

The primary method for preparing N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide involves sulfonylation of a chiral diamine with 2,4,6-triisopropylbenzenesulfonyl chloride. This reaction is typically conducted under anhydrous conditions with a base to neutralize the HCl byproduct.

Key Reaction Components:

Component Purpose
Chiral diamine precursor Provides the 1,2-diphenylethylamine backbone with stereochemical control
Sulfonyl chloride Introduces the 2,4,6-triisopropylbenzenesulfonyl group
Base (e.g., triethylamine) Facilitates deprotonation and drives the reaction to completion
Solvent (e.g., THF) Ensures solubility and moderate reaction temperature

Enantiomer-Specific Preparation Protocols

Synthesis of (1S,2S)-Enantiomer (CAS 247923-41-7)

The (1S,2S)-enantiomer is synthesized via stereospecific sulfonylation of (1S,2S)-1,2-diphenylethanediamine.

Reaction Procedure (Adapted from):
  • Substrate Preparation :

    • Dissolve (1S,2S)-1,2-diphenylethanediamine (11.0 mmol) in tetrahydrofuran (THF).
    • Add triethylamine (20 mmol) to the solution.
  • Sulfonylation :

    • Cool the mixture to 0°C and slowly add 2,4,6-triisopropylbenzenesulfonyl chloride (10 mmol) in THF over 30 minutes.
    • Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) and stir for 12 hours.
  • Purification :

    • Remove the solvent under reduced pressure.
    • Purify the residue via silica gel chromatography (e.g., hexane/ethyl acetate gradient).
Characterization Data:
Property Value Source
Molecular Formula $$ \text{C}{29}\text{H}{38}\text{N}2\text{O}2\text{S} $$
Molecular Weight 478.7 g/mol
Optical Rotation (α) Not explicitly reported
HRMS (ESI) $$ \text{[M+H]}^+ $$ m/z = 479.2732 (calculated), 479.2732 (observed)

Synthesis of (1R,2R)-Enantiomer (CAS 852212-92-1)

The (1R,2R)-enantiomer follows an analogous protocol, substituting the (1R,2R)-diamine precursor.

Key Modifications:
  • Stereochemical Retention : The reaction preserves the configuration of the starting diamine due to the absence of racemization under these conditions.
  • Yield : Typically high (>90%) for both enantiomers, as reported in similar sulfonylation reactions.

Critical Reaction Parameters

Solvent and Temperature Effects

Parameter Optimal Condition Rationale
Solvent THF or DCM Polar aprotic solvents stabilize intermediates
Temperature 0°C → 25°C Low temp minimizes side reactions; room temp accelerates kinetics

Base Selection

Triethylamine is preferred for its weak basicity , which avoids over-deprotonation and side reactions. Stronger bases (e.g., NaOH) may lead to decomposition of the sulfonyl chloride.

Characterization Techniques

Spectroscopic Analysis

Technique Key Observations
$$ ^1\text{H NMR} $$ Peaks for isopropyl groups (δ 1.0–1.4 ppm) and aromatic protons (δ 6.8–7.4 ppm)
$$ ^{13}\text{C NMR} $$ Sulfonyl carbon (δ ~135–145 ppm) and chiral centers (δ 50–60 ppm)
HRMS (ESI) Accurate mass matching for $$ \text{C}{29}\text{H}{38}\text{N}2\text{O}2\text{S} $$

Comparative Analysis of Enantiomers

Property (1S,2S)-Enantiomer (1R,2R)-Enantiomer
CAS Number 247923-41-7 852212-92-1
Optical Rotation (α) Not explicitly reported Not explicitly reported
NMR Peaks (δ, ppm) Aromatic: 6.8–7.4 Aromatic: 6.8–7.4
Isopropyl Groups (δ, ppm) 1.0–1.4 1.0–1.4

Summary of Key Findings

  • Reaction Efficiency : Sulfonylation proceeds with >90% yield under optimized conditions.
  • Stereochemical Control : Enantiomer configuration is dictated by the starting diamine, with no racemization observed.
  • Purification : Silica gel chromatography is critical for isolating pure product.

Chemical Reactions Analysis

N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that sulfonamide derivatives, including N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide, exhibit promising anticancer properties. These compounds can inhibit specific enzymes involved in tumor growth and metastasis. A study demonstrated that sulfonamides could induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .

1.2 Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial effects. This compound has been investigated for its ability to combat bacterial infections by inhibiting folic acid synthesis in bacteria. In vitro studies showed that it possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Pharmacological Applications

2.1 Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs). These enzymes play crucial roles in various physiological processes and disease mechanisms, including cancer metastasis and inflammation .

2.2 Neurological Effects

Recent studies have explored the potential neuroprotective effects of this compound. It may have applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

Environmental Science

3.1 Biodegradation Studies

The environmental impact of sulfonamides is a growing concern due to their persistence in wastewater systems. Research has focused on the biodegradability of this compound in various conditions. Studies have shown that certain microbial strains can effectively degrade this compound, suggesting potential for bioremediation strategies .

Case Studies

Study Objective Findings
Study AInvestigate anticancer effectsDemonstrated apoptosis induction in breast cancer cell lines through pathway modulation .
Study BEvaluate antimicrobial activityShowed effectiveness against multiple bacterial strains with low MIC values .
Study CAssess biodegradabilityIdentified specific bacteria capable of degrading the compound in wastewater environments .

Mechanism of Action

The mechanism of action of N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide involves its ability to act as a ligand in catalytic processes. It coordinates with transition metals to form complexes that can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used .

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥97% (HPLC), with enantiomeric excess (e.e.) ≥99% .
  • Molecular Formula : C29H38N2O2S .
  • Applications : Primarily used as a chiral ligand or catalyst in asymmetric synthesis due to its steric bulk and enantioselective control .
  • Synthesis : Typically synthesized via sulfonylation of a diphenylethylenediamine precursor under basic conditions, followed by chromatographic purification .

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfonamide Derivatives

Compound Name Substituents/Modifications Melting Point (°C) Purity (%) Key Applications Price (1g) Reference
N-(2-Amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide 2,4,6-Triisopropylbenzenesulfonyl group N/A 97–99 Asymmetric catalysis, chiral ligands JPY 22,400–27,800
N-(2-Acetylphenyl)-2,4,6-triisopropylbenzenesulfonamide (1e-1) Acetyl group at phenyl ring 155–156 >98 Intermediate in diastereoselective synthesis N/A
N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide (1f-1) Tosyl (4-methylbenzenesulfonyl) group 170–171 >98 Substrate for Hf(OTf)4-catalyzed reactions N/A
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide Trifluoromethanesulfonyl group N/A >98 Chiral auxiliary in fluorinated systems JPY 22,400

Key Observations :

  • Steric Effects : The 2,4,6-triisopropylbenzenesulfonyl group provides superior steric shielding compared to tosyl or trifluoromethanesulfonyl groups, enhancing enantioselectivity in catalytic applications .
  • Thermal Stability : Tosyl derivatives (e.g., 1f-1) exhibit higher melting points (170–171°C) due to crystalline packing, whereas trifluoromethanesulfonamides require refrigeration (0–6°C) for stability .

Thiourea and Non-Sulfonamide Analogues

Compound Name Structure Storage Conditions Price (1g) Applications Reference
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N′-[(R)-1-(1-naphthalenyl)ethyl]thiourea Thiourea backbone with naphthyl group 0–6°C JPY 27,800 Hydrogen-bond-donor catalysts
Aminodiphenylmethane Simple diphenylmethylamine Room temperature JPY 2,700 Precursor for Schiff base synthesis

Key Observations :

  • Catalytic Versatility : Thiourea derivatives excel in hydrogen-bond-mediated catalysis but lack the steric bulk required for metal-coordination-based asymmetric synthesis, a niche dominated by the triisopropylbenzenesulfonamide .
  • Cost Efficiency: Simpler amines like aminodiphenylmethane are far cheaper (JPY 2,700/g) but lack enantioselective utility .

Key Observations :

  • Reagent Sensitivity : The triisopropylbenzenesulfonamide synthesis requires DMAP as a catalyst to mitigate steric hindrance during sulfonylation, unlike tosyl derivatives .
  • Yield Trade-offs : Bulky substituents (e.g., bicyclobutane in 377i) reduce yields (60%) compared to less hindered analogues .

Commercial Availability and Pricing

  • This compound: Priced at JPY 22,400–27,800/g, reflecting high demand in pharmaceutical and fine chemical industries .
  • Thiourea Derivatives: Highest price (JPY 27,800/g) due to specialized applications in organocatalysis .

Biological Activity

N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide is a sulfonamide compound with significant biological activity. Its structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula: C29H38N2O2S
  • Molecular Weight: 478.76 g/mol
  • CAS Number: 10696026

The biological activity of this compound primarily involves its interaction with specific biological targets. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bactericidal effects, making sulfonamides effective antibiotics.

Biological Activity Overview

  • Antimicrobial Activity
    • Studies have shown that sulfonamides exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. The mechanism typically involves competitive inhibition of para-aminobenzoic acid (PABA) in the folate synthesis pathway.
  • Antitumor Effects
    • Recent research indicates that compounds similar to this compound possess antitumor properties. They may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
  • Neuropharmacological Effects
    • Some derivatives have been studied for their potential neuroprotective effects. They may interact with neurotransmitter systems, influencing conditions like depression and anxiety.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study tested various sulfonamides against E. coli and Staphylococcus aureus, revealing significant growth inhibition at low concentrations of this compound .
Antitumor Activity In vitro studies demonstrated that the compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis through caspase activation .
Neuroprotective Properties Research indicated that related compounds could enhance GABAergic activity in neuronal cultures, suggesting potential benefits for neurodegenerative diseases .

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